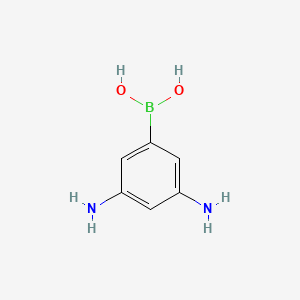

3,5-Diaminophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-diaminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQKYHBFROJAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717253 | |

| Record name | (3,5-Diaminophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89641-16-7 | |

| Record name | (3,5-Diaminophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block

An In-Depth Technical Guide to 3,5-Diaminophenylboronic Acid: Properties, Reactivity, and Applications

This compound (3,5-DAPB) is an intriguing molecule that stands at the intersection of organic synthesis, materials science, and biomedical engineering. Its unique structure, featuring a phenyl ring functionalized with both a boronic acid group and two amino groups at the meta positions, imparts a versatile reactivity profile. This guide offers a deep dive into the chemical properties, reactivity, and key applications of 3,5-DAPB, providing researchers, scientists, and drug development professionals with the technical insights required to harness its full potential.

The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature central to sensor technology.[1][2] The dual amino groups provide sites for polymerization and further functionalization, enabling the construction of complex architectures such as covalent organic frameworks (COFs).[1] This combination of functionalities in a single, relatively simple molecule makes 3,5-DAPB a powerful and sought-after building block in modern chemistry.

Core Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of all chemical research. The fundamental properties of this compound are summarized below.

Physicochemical Data Table

| Property | Value | Source(s) |

| CAS Number | 89641-16-7 | [3][4][5] |

| Molecular Formula | C₆H₉BN₂O₂ | [1][3][4] |

| Molecular Weight | 151.96 g/mol | [3][4][5] |

| Appearance | Data not consistently available; likely an off-white to light-colored powder. | |

| Boiling Point | 491.0 ± 55.0 °C (Predicted) | [1][6] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [1][6] |

| pKa | 8.48 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in DMSO and methanol.[7] General arylboronic acids have low water solubility.[8] |

Spectroscopic Profile

While specific spectra for 3,5-DAPB are not widely published in databases, its structure allows for the confident prediction of key spectroscopic features essential for its identification.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons. Due to the molecule's symmetry, two signals would be anticipated in the aromatic region (typically 6.0-7.5 ppm): one for the proton between the two amino groups and another for the two protons adjacent to the boronic acid group. The protons of the two amino groups (NH₂) and the two hydroxyl groups of the boronic acid (B(OH)₂) would also appear as broader signals, with chemical shifts that can be highly dependent on solvent, concentration, and temperature.

-

¹³C NMR (Carbon NMR): The spectrum would show four distinct signals for the aromatic carbons due to the molecule's C₂v symmetry. The carbon atom attached to the boron atom would be significantly deshielded.

-

¹¹B NMR: This technique is particularly useful for studying boronic acids.[9][10] A signal corresponding to the trigonal planar boronic acid would be expected. Upon binding with diols or under basic conditions that favor the formation of the tetrahedral boronate species, a characteristic upfield shift in the ¹¹B NMR spectrum would be observed, providing a powerful tool for monitoring these interactions.[9][10]

-

FT-IR (Infrared Spectroscopy): Key vibrational bands would include:

-

Broad O-H stretching from the boronic acid group (~3200-3400 cm⁻¹).

-

N-H stretching from the primary amine groups (two bands, typically ~3300-3500 cm⁻¹).

-

B-O stretching vibrations (~1300-1400 cm⁻¹).

-

Aromatic C=C stretching bands (~1450-1600 cm⁻¹).

-

Reactivity, Stability, and Handling

The utility of 3,5-DAPB stems directly from the distinct yet cooperative reactivity of its functional groups.

The Boronic Acid Moiety: A Hub of Reactivity

Boronic acids are versatile functional groups primarily known for two key reactions:

-

Suzuki-Miyaura Cross-Coupling: Arylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction for forming carbon-carbon bonds.[11] 3,5-DAPB can act as a nucleophilic partner, coupling with aryl or vinyl halides to construct more complex molecular architectures. The amino groups can be protected prior to coupling if they are not compatible with the reaction conditions or if selective functionalization is desired later.

-

Reversible Esterification with Diols: Boronic acids exist in equilibrium with a tetrahedral boronate form in aqueous solution.[12] They react reversibly with compounds containing cis-1,2 or -1,3 diols, such as saccharides (e.g., glucose) or glycoproteins, to form stable five- or six-membered cyclic boronate esters.[2][13] This reaction is pH-dependent and forms the basis for using 3,5-DAPB in sensors and drug delivery systems.[1][13][14]

The Diamino Functionality: Gateways to Polymerization

The two primary amine groups on the phenyl ring are excellent nucleophiles and provide sites for a wide range of chemical transformations, including:

-

Amide bond formation with carboxylic acids or acyl chlorides.

-

Imine formation with aldehydes or ketones.

-

Polymerization to form polyamides, polyimines, or covalent organic frameworks (COFs).[1]

The meta-orientation of the amino groups directs the geometry of polymerization, making 3,5-DAPB a valuable "linker" or "node" for creating highly ordered, porous materials.

Stability and Safe Handling

Proper storage and handling are critical to maintaining the integrity of 3,5-DAPB.

-

Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, often under an inert atmosphere and refrigerated (2-8°C or colder) to prevent degradation.[1][3][15]

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] It is also sensitive to moisture.[3][16]

-

Safety Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3][16] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3][16]

Key Applications and Experimental Methodologies

The dual functionality of 3,5-DAPB makes it a cornerstone reagent in several advanced applications.

Suzuki-Miyaura Cross-Coupling Reactions

3,5-DAPB serves as a versatile building block for introducing a di-functional amine-boron moiety into target molecules, which is particularly useful in pharmaceutical synthesis.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 3',5'-diamino-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 eq)

-

3-Bromobenzoic acid (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Degassing: To a round-bottom flask, add the solvent mixture (dioxane/water). Bubble nitrogen gas through the solvent for 20-30 minutes to remove dissolved oxygen.

-

Rationale: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Degassing the solvent is a critical step to ensure a high-yield reaction.

-

-

Reagent Addition: To the flask, add this compound, 3-bromobenzoic acid, and potassium carbonate.

-

Rationale: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the mixture.

-

Reaction: Equip the flask with a condenser and heat the mixture to 80-90°C under a nitrogen atmosphere with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and acidify with 1M HCl to pH ~3-4. This will protonate the product's amino groups and the carboxylate, aiding in extraction.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Covalent Organic Frameworks (COFs)

The C₂ symmetry of 3,5-DAPB makes it an ideal building block for creating porous, crystalline COFs through imine condensation with trialdehydes.

References

- 1. This compound [myskinrecipes.com]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound | C6H9BN2O2 | CID 55275467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 89641-16-7 | this compound - Synblock [synblock.com]

- 6. Cas 89641-16-7,3,5-Diaminophenyl boronic acid | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 89641-16-7|this compound|BLD Pharm [bldpharm.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability Profile of 3,5-Diaminophenylboronic Acid

Introduction: The Rising Significance of 3,5-Diaminophenylboronic Acid in Modern Drug Discovery

This compound (3,5-DAPBA) is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety and two amino groups, offers a versatile scaffold for the synthesis of complex molecules. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a property extensively exploited in the design of sensors and drug delivery systems for saccharide recognition. Concurrently, the diamino-substitution provides reactive sites for further chemical modifications, such as amide bond formation, enabling its incorporation into larger molecular architectures like covalent organic frameworks (COFs) and polymers[1].

In the realm of drug development, 3,5-DAPBA serves as a crucial building block for creating novel therapeutic agents[1]. Its derivatives have been investigated for a range of applications, leveraging the unique properties of the boronic acid functional group. However, the successful translation of any new chemical entity from the laboratory to a clinical setting is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. A comprehensive profile of these characteristics is not merely a regulatory requirement but a fundamental necessity for designing effective and safe pharmaceutical formulations.

This guide provides an in-depth technical overview of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the comprehensive characterization of this promising molecule. While specific experimental data for 3,5-DAPBA is not extensively available in public literature, this document will equip the reader with the foundational knowledge and experimental frameworks necessary to determine its complete solubility and stability profile.

I. The Solubility Profile of this compound: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Understanding the solubility of 3,5-DAPBA in various media is therefore paramount for formulation development.

A. Physicochemical Properties Influencing Solubility

The solubility of 3,5-DAPBA is governed by its molecular structure, which possesses both polar and non-polar characteristics. The presence of two amino groups and a boronic acid moiety suggests the potential for hydrogen bonding with protic solvents, including water. Conversely, the phenyl ring imparts a degree of lipophilicity.

Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉BN₂O₂ | [1][2] |

| Molecular Weight | 151.96 g/mol | [2][3] |

| Predicted Boiling Point | 491.0 ± 55.0 °C | [1][2] |

| Predicted Density | 1.33 ± 0.1 g/cm³ | [1][2] |

B. Aqueous Solubility and the Critical Role of pH

The aqueous solubility of 3,5-DAPBA is expected to be highly dependent on the pH of the medium due to the presence of ionizable functional groups: the two amino groups and the boronic acid.

-

Amino Groups: The amino groups are basic and will be protonated at acidic pH, forming ammonium salts which are generally more water-soluble than the free base.

-

Boronic Acid Group: The boronic acid is a Lewis acid that can accept a hydroxide ion to form a more soluble boronate species at basic pH.

Diagram: pH-Dependent Equilibria of this compound

Caption: Predicted ionization states of 3,5-DAPBA across a pH range.

Experimental Protocol: Determination of pH-Dependent Aqueous Solubility

A robust understanding of the pH-solubility profile is essential for predicting the in vivo behavior of 3,5-DAPBA. The following shake-flask method is a standard approach.

Materials:

-

This compound

-

A series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4)

-

HPLC-grade water

-

Calibrated pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV or other suitable analytical method for quantification

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of 3,5-DAPBA to vials containing each of the selected buffers. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution and Quantification: Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of 3,5-DAPBA in the diluted filtrate using a validated analytical method.

-

pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.

C. Solubility in Organic Solvents

Knowledge of the solubility of 3,5-DAPBA in organic solvents is important for synthesis, purification, and the development of non-aqueous formulations. Based on the principle of "like dissolves like," solubility is expected to be higher in polar organic solvents.

Qualitative Solubility Predictions:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the amino and boronic acid groups. |

| Polar Aprotic (e.g., DMSO, DMF) | High | High polarity can solvate the polar functional groups. |

| Non-Polar (e.g., Hexane, Toluene) | Low | The non-polar nature of the solvent is unlikely to effectively solvate the polar functional groups of 3,5-DAPBA. |

Experimental Protocol: Determination of Organic Solvent Solubility

A similar shake-flask method as described for aqueous solubility can be employed.

Procedure:

-

Add an excess of 3,5-DAPBA to vials containing the selected organic solvents.

-

Equilibrate the samples at a constant temperature with agitation.

-

Separate the solid and liquid phases by centrifugation and filtration.

-

Quantify the concentration of 3,5-DAPBA in the supernatant using a suitable analytical method. For volatile solvents, care must be taken to prevent solvent evaporation during handling.

II. The Stability Profile of this compound: Ensuring Integrity

The chemical stability of an API is a critical quality attribute that can impact its safety and efficacy. Boronic acids are known to be susceptible to certain degradation pathways, and a comprehensive stability assessment of 3,5-DAPBA is therefore essential.

A. Key Degradation Pathways for Boronic Acids

Two primary degradation pathways for phenylboronic acids have been identified:

-

Oxidative Deboronation: This is often the major degradation pathway, where the carbon-boron bond is cleaved in the presence of oxidizing agents, leading to the formation of the corresponding phenol (3,5-diaminophenol in this case) and boric acid. This process can be accelerated by reactive oxygen species.

-

Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton source, resulting in the formation of the parent arene (1,3-diaminobenzene). This is typically a slower process than oxidative deboronation.

B. Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those it would experience during storage. These studies are crucial for:

-

Identifying potential degradation products.

-

Elucidating degradation pathways.

-

Developing and validating a stability-indicating analytical method.

Diagram: Workflow for a Forced Degradation Study

Caption: A typical workflow for conducting a forced degradation study.

Experimental Protocol: Forced Degradation Study of 3,5-DAPBA

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) is highly recommended.

Procedure:

-

Sample Preparation: Prepare solutions of 3,5-DAPBA in appropriate solvents for each stress condition. A control sample, protected from stress, should also be prepared.

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Expose the solutions to acidic and basic conditions at room temperature and elevated temperatures (e.g., 60 °C). Samples should be taken at various time points.

-

Oxidation: Treat the solution with hydrogen peroxide at room temperature.

-

Thermal Degradation: Store solid 3,5-DAPBA and its solutions at elevated temperatures.

-

Photodegradation: Expose solid 3,5-DAPBA and its solutions to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples using the stability-indicating HPLC method.

-

Data Evaluation:

-

Quantify the remaining 3,5-DAPBA and any degradation products.

-

Calculate the percentage degradation.

-

Use LC-MS to identify the mass of the degradation products to propose their structures and elucidate the degradation pathways.

-

C. Long-Term Stability Studies

Following forced degradation studies, long-term stability studies under ICH-recommended storage conditions are necessary to determine the shelf-life of 3,5-DAPBA.

Typical ICH Storage Conditions for Long-Term Stability:

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

III. Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is the cornerstone of reliable solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the analysis of aromatic compounds like 3,5-DAPBA.

Key Considerations for HPLC Method Development:

-

Column: A reversed-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the ionizable 3,5-DAPBA.

-

Detection: UV detection at a wavelength where 3,5-DAPBA exhibits significant absorbance should be used.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate 3,5-DAPBA from its degradation products is a critical aspect of validation for stability studies.

IV. Formulation Strategies to Enhance Solubility and Stability

Should the intrinsic solubility and stability of 3,5-DAPBA prove to be challenging for a desired formulation, several strategies can be employed to improve these properties.

-

Salt Formation: The presence of two basic amino groups makes 3,5-DAPBA an excellent candidate for salt formation with pharmaceutically acceptable acids. The resulting salts are often more water-soluble and may exhibit improved stability compared to the free base.

-

Prodrugs: The boronic acid moiety can be protected as a boronate ester (e.g., with pinacol) to enhance stability and potentially modulate solubility. These esters can be designed to hydrolyze in vivo to release the active boronic acid.

-

Co-solvents and Surfactants: The use of co-solvents (e.g., ethanol, propylene glycol) and surfactants in liquid formulations can significantly increase the solubility of poorly soluble compounds.

-

Solid Dispersions: Amorphous solid dispersions of 3,5-DAPBA in a polymeric carrier can enhance its dissolution rate and apparent solubility.

V. Conclusion and Future Perspectives

This compound is a molecule with considerable potential in pharmaceutical and materials science. A thorough understanding of its solubility and stability is not just a regulatory hurdle but a scientific imperative for its successful application. This guide has provided a comprehensive framework for the characterization of these critical physicochemical properties. By employing the outlined experimental protocols and analytical methodologies, researchers can generate the necessary data to inform formulation development and ensure the quality, safety, and efficacy of 3,5-DAPBA-containing products.

Future work should focus on the experimental determination of the pKa values of 3,5-DAPBA, as this will provide a more precise understanding of its pH-dependent behavior. Furthermore, detailed kinetic studies of its degradation under various stress conditions will be invaluable for predicting its shelf-life and developing robust formulations. As the applications of this versatile molecule continue to expand, a comprehensive and publicly available dataset on its solubility and stability will be of immense benefit to the scientific community.

VI. References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026, from --INVALID-LINK--

-

BoronPharm. (n.d.). 89641-16-7 | this compound. Retrieved January 6, 2026, from --INVALID-LINK--

-

Li, H., Liu, Y., Liu, J., & Liu, Z. (2011). A Wulff-Type Boronate for Boronate Affinity Capture of cis-Diol Compounds at Medium Acidic pH Condition. Chemical Communications, 47(28), 8169–8171.

-

Springsteen, G., Deeter, S., & Wang, B. H. (2013). pKa measurement. University of Strathclyde.

-

Barbosa, A. G. H., Monteiro, J. G. S., Hiller, N. d. J., & Martins, D. d. L. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Compounds, 5(3), 28.

-

Szczepek, W. J., Kosmacińska, B., Bielejewska, A., Łuniewski, W., Skarzyński, M., & Rozmarynowska, D. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682–1691.

-

Jakaria, S., et al. (2023). A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions. Journal of Pharmaceutical Sciences, 112(5), 1364-1374.

-

Pachapurkar, S., & Bell, L. N. (2005). Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions. Journal of Food Science, 70(7), C459-C464.

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 6, 2026, from --INVALID-LINK--

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved January 6, 2026, from --INVALID-LINK--

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved January 6, 2026, from --INVALID-LINK--

-

Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. 49, 814–824.

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved January 6, 2026, from --INVALID-LINK--

-

Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. 15(02), 114-126.

-

TSI Journals. (n.d.). Development of a Validated Stability Indicating RP-HPLC Method for. Retrieved January 6, 2026, from --INVALID-LINK--

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Retrieved January 6, 2026, from --INVALID-LINK--

-

Journal of Pharmaceutical and Biomedical Analysis. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). 89(6), 758-765.

-

ResearchGate. (n.d.). (PDF) 3-Aminophenylboronic acid monohydrate. Retrieved January 6, 2026, from --INVALID-LINK--

-

MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceutics, 16(11), 1608.

-

ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide | Request PDF. Retrieved January 6, 2026, from --INVALID-LINK--

-

PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica, 45(8), 675-683.

-

Okusu, J. (2025). By compound. Retrieved January 6, 2026, from --INVALID-LINK--

-

Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative. Retrieved January 6, 2026, from --INVALID-LINK--

-

Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid. Retrieved January 6, 2026, from --INVALID-LINK--

-

PMC. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Retrieved January 6, 2026, from --INVALID-LINK--

-

European Journal of Pharmaceutical Sciences. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. 124, 10-16.

-

American Chemical Society. (2017). Synthesis and Applications of Boronate Affinity Materials. Analytical Chemistry, 89(9), 4838-4850.

-

ResearchGate. (n.d.). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved January 6, 2026, from --INVALID-LINK--

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved January 6, 2026, from --INVALID-LINK--

References

The Intricate Dance of Recognition: A Technical Guide to the Diol Binding Mechanism of 3,5-Diaminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Phenylboronic acids have emerged as indispensable tools in molecular recognition, diagnostics, and drug delivery, primarily owing to their unique ability to form reversible covalent bonds with cis-diols. Among this versatile class of molecules, 3,5-diaminophenylboronic acid (3,5-DAPBA) presents a particularly compelling scaffold. Its dual amino functionalities not only offer avenues for further chemical modification and integration into larger constructs but also fundamentally influence the electronic properties of the boronic acid moiety, thereby modulating its diol binding behavior. This in-depth technical guide elucidates the core mechanism of diol binding by 3,5-DAPBA, providing a rigorous examination of the underlying chemical principles, the critical role of pH, and the impact of its unique substitution pattern. Furthermore, this guide furnishes detailed, field-proven experimental protocols for characterizing these interactions, empowering researchers to harness the full potential of this versatile molecule in their scientific endeavors.

Introduction: The Allure of Boronic Acids in Molecular Recognition

The ability of boronic acids to form stable, yet reversible, cyclic esters with 1,2- and 1,3-diols is the cornerstone of their widespread application in biological and medicinal chemistry.[1][2] This dynamic covalent interaction provides a powerful mechanism for the selective recognition of saccharides, glycoproteins, and other diol-containing biomolecules.[3][4] this compound stands out as a valuable building block due to its dual amine groups, which can be leveraged for the synthesis of covalent organic frameworks (COFs), molecularly imprinted polymers (MIPs), and other advanced materials.[5][6][7] Understanding the nuances of its diol binding mechanism is paramount for the rational design of novel sensors, drug delivery systems, and separation technologies.

The Core Mechanism: A Tale of Hybridization and pH

The interaction between a phenylboronic acid and a diol is a finely tuned equilibrium that is exquisitely sensitive to the pH of the surrounding environment.[6][8] The boron atom in its native state is trigonal planar and sp² hybridized, possessing an empty p-orbital that renders it a mild Lewis acid.[9] While this trigonal form can react with diols, the resulting boronate ester is generally less stable. The key to strong diol binding lies in the conversion of the boronic acid to its tetrahedral, sp³ hybridized boronate form through the acceptance of a hydroxide ion from the aqueous medium.[10] This tetrahedral boronate is a much more potent Lewis acid and readily forms a stable five- or six-membered cyclic boronate ester with a cis-diol.[4]

The equilibrium between the trigonal boronic acid and the tetrahedral boronate is governed by the pKa of the boronic acid. For unsubstituted phenylboronic acid, the pKa is approximately 8.8, meaning that at physiological pH (around 7.4), only a small fraction of the boronic acid is in the activated tetrahedral form.[6] This has been a significant hurdle for applications in biological systems.

The Influence of the 3,5-Diamino Substituents

The overall binding process can be visualized as a series of interconnected equilibria, as depicted in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent Organic Frameworks: From Materials Design to Biomedical Application [mdpi.com]

- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 89641-16-7|this compound|BLD Pharm [bldpharm.com]

- 10. Magnetic surface molecularly imprinted poly(3-aminophenylboronic acid) for selective capture and determination of diethylstilbestrol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

The Versatility of 3,5-Diaminophenylboronic Acid: A Technical Guide for Advanced Applications

Introduction: Unveiling the Potential of a Unique Molecular Scaffold

3,5-Diaminophenylboronic acid (DAPBA) has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique trifunctional nature, possessing a phenyl ring substituted with a boronic acid and two amino groups, provides a versatile platform for a multitude of applications. The boronic acid moiety offers the remarkable ability to form reversible covalent bonds with cis-diols, a functional group prevalent in many biological molecules like sugars and glycoproteins.[1][2] Simultaneously, the two amino groups provide reactive sites for polymerization, bioconjugation, and surface functionalization.[3] This guide provides an in-depth exploration of DAPBA, from its fundamental properties and synthesis to its cutting-edge applications, offering field-proven insights into the causality behind experimental choices.

Core Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of DAPBA is paramount for its effective utilization. These properties dictate its solubility, reactivity, and stability in various experimental settings.

Physicochemical Data at a Glance

| Property | Value | Source |

| Molecular Formula | C₆H₉BN₂O₂ | [4] |

| Molecular Weight | 151.96 g/mol | [4] |

| CAS Number | 89641-16-7 | [4] |

| Predicted Boiling Point | 491.0 ± 55.0 °C | [3] |

| Predicted Density | 1.33 ± 0.1 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of DAPBA can be achieved through a multi-step process involving a Suzuki-Miyaura coupling reaction followed by reduction and purification. The following protocol is a synthesized methodology based on established literature.[5]

Experimental Protocol: Synthesis of this compound

-

Coupling Reaction:

-

In a nitrogen-purged flask, combine 3-nitrobromobenzene, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate) in a suitable solvent such as dioxane.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS). The palladium catalyst facilitates the cross-coupling between the aryl halide and the diboron reagent. The base is crucial for the transmetalation step in the catalytic cycle.

-

-

Reduction Reaction:

-

After cooling the reaction mixture, carefully add water to quench the reaction.

-

The nitro group is then reduced to an amine. This can be achieved using a reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with a catalyst like palladium on carbon. The choice of reducing agent depends on the scale and desired purity of the final product.

-

-

Product Purification:

-

Acidify the reaction mixture with an aqueous acid solution (e.g., 10% HCl) to a pH of approximately 1. This protonates the amino groups, making the product water-soluble.[5]

-

Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.[5]

-

Adjust the pH of the aqueous layer to 5-6 using a base (e.g., 30% potassium hydroxide). This deprotonates the amino groups, causing the DAPBA to become less water-soluble.[5]

-

Extract the product into an organic solvent like ethyl acetate.[5]

-

Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

-

Caption: Synthetic pathway for this compound.

The Core of Functionality: The Boronic Acid-Diol Interaction

The cornerstone of DAPBA's utility in biological and chemical sensing lies in the reversible covalent interaction between its boronic acid group and molecules containing 1,2- or 1,3-diols.[6][7]

Mechanism of Boronate Ester Formation

The reaction proceeds through the interaction of the Lewis acidic trigonal planar boronic acid with a diol. In aqueous solution, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form. While the neutral boronic acid is the more reactive species for esterification, the stability of the resulting boronate ester is pH-dependent.[8][9] The formation of a five- or six-membered cyclic ester is favored in more basic conditions where the tetrahedral boronate ester is stabilized.[7][10] This pH-dependent equilibrium is the key to the reversible nature of the binding, allowing for the capture and release of diol-containing molecules by simply altering the pH.[2]

Caption: Reversible interaction of boronic acid with a cis-diol.

Applications in Advanced Research and Development

The unique properties of DAPBA have led to its application in a diverse range of fields, from the development of sophisticated sensors to the creation of novel drug delivery systems.

Electrochemical Sensors: A Platform for High-Sensitivity Detection

The ability of DAPBA to bind with diols makes it an excellent candidate for the development of electrochemical sensors for biologically important molecules like glucose and for the detection of bacteria.[11][12] Molecularly imprinted polymers (MIPs) based on DAPBA have shown high affinity and specificity for bacterial detection.[12]

Experimental Protocol: Fabrication of a DAPBA-Based Electrochemical Sensor for Bacterial Detection

-

Electrode Preparation:

-

Start with a clean glassy carbon electrode (GCE). Polishing with alumina slurry and sonicating in deionized water ensures a pristine surface for modification.

-

-

Electropolymerization:

-

Prepare a solution containing this compound as the functional monomer and the target bacteria (e.g., Staphylococcus epidermidis) as the template in a suitable buffer (e.g., PBS at pH 7.4).[11]

-

Electropolymerize the monomer onto the GCE surface using cyclic voltammetry or potentiostatic methods. The amino groups of DAPBA facilitate electropolymerization, forming a conductive polymer film. The boronic acid groups interact with the diols on the bacterial cell wall, creating specific recognition sites.

-

-

Template Removal:

-

After polymerization, immerse the electrode in a solution of a competing sugar, such as fructose, to competitively displace and remove the template bacteria from the imprinted polymer.[11] This leaves behind cavities that are complementary in shape and chemical functionality to the target bacteria.

-

-

Electrochemical Detection:

-

The fabricated sensor can be used for the label-free detection of the target bacteria using electrochemical impedance spectroscopy (EIS). The binding of bacteria to the imprinted cavities causes a change in the charge transfer resistance, which can be measured and correlated to the bacterial concentration.[12]

-

Caption: Workflow for DAPBA-based electrochemical sensor fabrication.

Polymer Chemistry: Building Smart and Responsive Materials

The two amino groups of DAPBA make it an ideal monomer for the synthesis of functional polymers. These polymers can be designed to be responsive to stimuli like pH and the presence of sugars, making them valuable for applications in drug delivery and tissue engineering.[13][14]

Experimental Protocol: Synthesis of a DAPBA-Containing Block Copolymer via RAFT Polymerization

-

Monomer Synthesis:

-

Synthesize an acrylamide derivative of DAPBA by reacting it with acryloyl chloride in the presence of a base. This introduces a polymerizable group.[14]

-

-

RAFT Polymerization:

-

Perform Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using the acrylamide-DAPBA monomer and another comonomer (e.g., N-isopropylacrylamide for thermo-responsiveness).

-

The reaction is initiated with a suitable initiator (e.g., AIBN) in the presence of a RAFT agent (e.g., a trithiocarbonate). RAFT polymerization allows for the synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersity.

-

-

Polymer Characterization:

-

Characterize the synthesized polymer using techniques like ¹H NMR for structural confirmation, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.

-

-

Stimuli-Responsive Behavior:

-

Investigate the stimuli-responsive properties of the polymer. For example, the lower critical solution temperature (LCST) of PNIPAM-containing copolymers can be modulated by the binding of glucose to the DAPBA units, which alters the hydrophilicity of the polymer chains.

-

Drug Delivery and Theranostics: Towards Targeted Therapies

The ability of phenylboronic acid derivatives to bind to sialic acid, which is often overexpressed on the surface of cancer cells, has opened up avenues for targeted drug delivery.[15][16] DAPBA-functionalized nanoparticles can be used to selectively deliver anticancer drugs to tumor sites, enhancing their efficacy while minimizing side effects.[17][18] Furthermore, the integration of imaging agents with these targeted delivery systems paves the way for theranostic applications, where diagnosis and therapy are combined in a single platform.[19][20][21]

Conceptual Framework: DAPBA in Targeted Drug Delivery

-

Nanoparticle Functionalization: DAPBA can be conjugated to the surface of various nanoparticles (e.g., liposomes, polymeric micelles) through its amino groups.

-

Targeted Binding: The boronic acid moieties on the nanoparticle surface recognize and bind to sialic acid residues on cancer cells.

-

pH-Responsive Release: The acidic tumor microenvironment can trigger the release of the encapsulated drug. The lower pH can destabilize the boronate ester linkage between the nanoparticle and the cell or alter the conformation of the carrier to release the drug.[18]

Caption: Conceptual workflow for DAPBA-mediated targeted drug delivery.

Covalent Organic Frameworks (COFs): Designing Porous Crystalline Materials

DAPBA serves as a valuable building block in the synthesis of covalent organic frameworks (COFs).[22][23] The ability of its boronic acid groups to undergo self-condensation to form boroxine rings, coupled with the potential for its amino groups to form imine linkages with aldehyde-containing linkers, allows for the construction of highly ordered, porous crystalline materials.[24][25] These COFs have potential applications in gas storage, separation, and catalysis.[26]

Conclusion and Future Perspectives

This compound is a remarkably versatile molecule with a broad and expanding range of applications. Its unique combination of a diol-binding boronic acid and reactive amino groups provides a powerful tool for researchers in chemistry, materials science, and biomedicine. The ability to create stimuli-responsive materials, highly sensitive sensors, and targeted therapeutic agents underscores the immense potential of DAPBA. As research continues to uncover new synthetic methodologies and applications, DAPBA is poised to play an increasingly important role in the development of advanced materials and technologies that address critical challenges in science and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. "Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellu" by Xiaoyu Zhang [trace.tennessee.edu]

- 4. scispace.com [scispace.com]

- 5. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 6. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT stud ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46964F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

- 12. Electrochemical bacterial detection using poly(3-aminophenylboronic acid)-based imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenylboronic acid-decorated gelatin nanoparticles for enhanced tumor targeting and penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations [scispace.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

Foreword: The Rise of a Multifunctional Building Block

An In-Depth Technical Guide to 3,5-Diaminophenylboronic Acid: Synthesis, Properties, and Applications

The field of advanced materials and medicinal chemistry is perpetually driven by the quest for molecular building blocks that offer both structural precision and functional versatility. Boron-containing compounds, particularly arylboronic acids, have emerged as indispensable tools in this pursuit. First synthesized in 1860, their utility was fully realized with the advent of palladium-catalyzed cross-coupling reactions, a discovery that earned the 2010 Nobel Prize in Chemistry.[1][2] Within this important class of molecules, this compound (3,5-DAPBA) stands out. Its unique architecture—a central phenyl ring functionalized with a boronic acid group and two amino groups in a C2-symmetric arrangement—makes it a powerful linker for constructing highly ordered, functional materials and a key intermediate in the synthesis of complex pharmaceuticals. This guide provides a comprehensive overview of 3,5-DAPBA, from its fundamental chemistry and synthesis to its cutting-edge applications.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic compound featuring both Lewis acidic (boronic acid) and basic (amino) functional groups. This dual nature dictates its reactivity and its utility in a wide range of chemical transformations.

| Property | Data | Source(s) |

| CAS Number | 89641-16-7 | [3] |

| Molecular Formula | C₆H₉BN₂O₂ | [3] |

| Molecular Weight | 151.96 g/mol | [3] |

| Appearance | Typically an off-white to light-brown solid | N/A |

| Predicted Boiling Point | 491.0 ± 55.0 °C | [3] |

| Predicted Density | 1.33 ± 0.1 g/cm³ | [3] |

| Storage Conditions | Store in a cool, dark place under an inert atmosphere; freezer storage (-20°C) is recommended for long-term stability. | [3] |

The Synthetic Pathway: From Precursor to Product

While the precise first synthesis of 3,5-DAPBA is not prominently documented in seminal literature, its preparation follows logical and well-established organometallic and functional group transformation methodologies. The most common and reliable route begins with a readily available dinitro-substituted aromatic precursor, which is first borylated and then reduced. This multi-step process ensures the correct placement of the functional groups.

A generalized synthetic workflow is depicted below.

Caption: General synthetic route to this compound.

Step 1: Synthesis of 3,5-Dinitrophenylboronic Acid

The initial step involves installing the boronic acid moiety onto the dinitrophenyl scaffold. While various methods exist for forming carbon-boron bonds, the Miyaura borylation reaction, which couples a haloaromatic compound with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a common and high-yielding approach.[2]

-

Principle of the Reaction: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester. This ester is then hydrolyzed to the boronic acid.

Step 2: Reduction of the Nitro Groups

The final step is the simultaneous reduction of the two nitro groups to primary amines. This transformation must be performed under conditions that do not degrade the boronic acid group.

-

Principle of the Reaction: Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) can be employed, which are particularly effective for nitro group reductions.

Core Applications: A Molecule of Design

The specific arrangement of the two amino groups and one boronic acid group makes 3,5-DAPBA a highly sought-after component in materials science and drug discovery.

Covalent Organic Frameworks (COFs)

3,5-DAPBA is a premier building block for the synthesis of COFs, which are crystalline, porous polymers with highly ordered structures.[3][4]

-

Causality of Application: The magic is in the geometry. The two amino groups act as points of connection that can react with multi-aldehyde linkers (like 1,3,5-triformylbenzene) to form stable imine bonds.[5] The boronic acid group can either be a terminal functional group that lines the pores of the COF, or it can undergo self-condensation to form boroxine rings, creating a different type of COF linkage. This "bottom-up" approach allows for the precise design of porous materials for applications in gas storage, separation, and catalysis.[5][6]

Caption: Formation of a COF from 3,5-DAPBA and a trialdehyde linker.

Advanced Chemical and Biological Sensors

The boronic acid functional group has a unique and powerful ability to form reversible covalent bonds with molecules containing cis-diol units (two hydroxyl groups on adjacent carbon atoms). This interaction is the foundation of its use in sensor technology.[3]

-

Causality of Application: Sugars (like glucose), glycoproteins, and even the cell walls of bacteria contain cis-diol moieties. When a sensor surface is functionalized with 3,5-DAPBA, the boronic acid acts as a recognition element. Upon binding to a diol-containing analyte, a five-membered ring complex is formed.[7] This binding event can be transduced into a measurable signal (e.g., a change in color, fluorescence, or electrical impedance). The two amino groups in 3,5-DAPBA provide robust anchor points for immobilization onto sensor surfaces like gold nanoparticles or electrodes, creating a denser and more stable recognition layer compared to mono-amino analogues.[8][9]

Caption: Boronic acid-based sensing of a cis-diol analyte.

Drug Development and Medicinal Chemistry

In the pharmaceutical industry, 3,5-DAPBA serves as a versatile intermediate. Boronic acids themselves are present in several FDA-approved drugs, such as the anticancer agent Bortezomib (Velcade®).[2]

-

Causality of Application: 3,5-DAPBA is primarily used as a linker in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] The boronic acid is the reactive group for the coupling, while the two amino groups can be used as handles to attach other molecular fragments or to be incorporated into a larger molecular scaffold. This allows medicinal chemists to build complex, three-dimensional molecules from simpler precursors, accelerating the discovery of new therapeutic agents.[3] Its structure is also ideal for creating molecularly imprinted polymers for selective drug recognition and delivery applications.[3]

Experimental Protocols

The following sections provide detailed, exemplary methodologies for the synthesis of 3,5-DAPBA and its application in COF synthesis. These protocols are illustrative and should be adapted and performed in a properly equipped laboratory with all necessary safety precautions.

Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 1-bromo-3,5-dinitrobenzene.

Step 1: Synthesis of 3,5-Dinitrophenylboronic Acid Pinacol Ester

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-3,5-dinitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Degas the mixture by bubbling argon through it for 15-20 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) as the catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the 3,5-dinitrophenylboronic acid pinacol ester.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the 3,5-dinitrophenylboronic acid pinacol ester (1.0 eq) from the previous step in a solvent mixture, typically ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add palladium on carbon (10 wt. %, ~0.1 eq) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (or use a balloon) while stirring vigorously at room temperature.

-

Reaction Monitoring: The reaction is typically complete within 4-8 hours. Monitor by TLC until the starting material is fully consumed.

-

Workup and Hydrolysis: Filter the reaction mixture through Celite to remove the palladium catalyst, washing the pad with the reaction solvent. The filtrate now contains the aminophenylboronate ester. To hydrolyze the ester to the free boronic acid, the solvent can be evaporated and the residue treated with aqueous acid (e.g., 1M HCl), followed by neutralization and extraction.

-

Purification: The final product, this compound, can be purified by recrystallization or precipitation to yield the final product.

Protocol: Synthesis of an Imine-Linked COF

This protocol describes the synthesis of a 2D COF using 3,5-DAPBA and 1,3,5-triformylbenzene (TFB).

-

Reagent Preparation: Prepare separate solutions of this compound (3.0 eq) and 1,3,5-triformylbenzene (2.0 eq) in a suitable solvent mixture, such as mesitylene/dioxane.

-

Reaction Setup: In a Pyrex tube, combine the two solutions. Add an aqueous acetic acid solution (e.g., 6M) as a catalyst for imine formation.

-

Sonication: Briefly sonicate the mixture to ensure homogeneity.

-

Crystallization: Tightly seal the Pyrex tube. Place it in an oven and heat at a constant temperature (typically 120 °C) for 3-5 days without agitation. During this time, the COF will precipitate as a crystalline powder.

-

Isolation and Washing: After cooling the tube to room temperature, collect the solid product by filtration. Wash the powder sequentially with anhydrous solvents like acetone and tetrahydrofuran (THF) to remove any unreacted monomers and oligomeric species.

-

Activation: Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 150 °C) to remove any trapped solvent from the pores. The resulting activated COF is ready for characterization and application.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a testament to the power of rational molecular design. Its unique trifunctional structure provides chemists and material scientists with a reliable and versatile tool for building complexity and function from the bottom up. As research into COFs, targeted drug delivery, and advanced diagnostics continues to accelerate, the demand for such well-defined molecular building blocks will undoubtedly grow. Future innovations may involve modifying the phenyl backbone or the boronic acid itself to fine-tune its electronic properties and binding affinities, further expanding the already impressive utility of this remarkable compound.

References

- 1. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations [scispace.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Chemical Characterization of 3,5-Diaminophenylboronic Acid for Advanced Drug and Materials Design

Executive Summary: 3,5-Diaminophenylboronic acid (3,5-DAPBA) is a versatile molecular building block with significant potential in medicinal chemistry and materials science. Its unique structure, featuring both electron-donating amino groups and an electron-accepting boronic acid moiety, dictates its reactivity and intermolecular interaction capabilities. This guide provides a comprehensive, step-by-step protocol for the quantum chemical analysis of 3,5-DAPBA using Density Functional Theory (DFT). By elucidating its structural, electronic, and reactive properties, researchers can gain predictive insights essential for the rational design of novel therapeutics and functional materials. We detail the causality behind methodological choices, from software and basis set selection to the interpretation of key molecular descriptors such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.

Part 1: The Strategic Importance of this compound (3,5-DAPBA)

This compound is an aromatic organic compound distinguished by a central phenyl ring substituted with two amino (-NH₂) groups and a boronic acid (-B(OH)₂) group. This specific arrangement of functional groups imparts a unique electronic character, making it a valuable scaffold in several scientific domains.

-

Medicinal Chemistry: Boronic acids are a class of compounds that have gained prominence in drug discovery, famously exemplified by the proteasome inhibitor bortezomib.[1] The boronic acid group can form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins.[2] This property makes 3,5-DAPBA and its derivatives promising candidates for developing targeted enzyme inhibitors and glucose-sensitive drug delivery systems.[3][4] The amino groups provide sites for further chemical modification and can act as hydrogen bond donors, enhancing binding affinity to biological targets.

-

Materials Science: The dual functionality of 3,5-DAPBA allows it to act as a monomer in the synthesis of advanced polymers and materials. The amino groups can participate in polymerization reactions, while the boronic acid moiety can be used to create materials that are responsive to pH or the presence of saccharides.[2]

The Rationale for Quantum Chemical Calculations: To rationally design new molecules based on the 3,5-DAPBA core, a deep understanding of its intrinsic properties is paramount. Quantum chemical calculations offer a powerful, predictive lens to visualize and quantify:

-

The most stable three-dimensional structure.

-

The distribution of electron density and charge.

-

The sites most susceptible to electrophilic and nucleophilic attack.

-

The molecule's chemical reactivity and kinetic stability.

This computational insight allows for the in silico screening and optimization of derivatives, saving significant time and resources in the laboratory.

Part 2: Theoretical Foundation: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency.[5] Unlike more computationally expensive methods, DFT calculates the total energy of a system based on its electron density, a more manageable property than the full many-electron wavefunction.

Causality of Method Selection:

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of exact Hartree-Fock exchange, which provides a robust description of electronic structure for a wide range of organic molecules, including those with heteroatoms like boron and nitrogen.[6][7]

-

Basis Set - 6-311++G(d,p): The choice of basis set is critical for obtaining reliable results.

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility to accurately represent the electron distribution.

-

++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons that are far from the nucleus, which is crucial for accurately modeling anions and non-covalent interactions like hydrogen bonding.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is necessary to correctly model the geometry of bonded atoms. This level of theory has been shown to be effective for boron-containing compounds.[8][9]

-

Part 3: A Validated Computational Workflow

This section outlines a self-validating protocol for the quantum chemical characterization of 3,5-DAPBA. The steps are designed to be sequential, with the output of each step validating the success of the previous one.

Caption: A validated workflow for quantum chemical calculations.

Step 1: Initial Structure Preparation

-

Protocol: Obtain the 2D structure of 3,5-DAPBA (CAS: 89641-16-7) from a chemical database like PubChem.[10] Use a molecular modeling software (e.g., Avogadro, GaussView) to convert the 2D structure into an initial 3D model and perform a preliminary geometry cleanup using molecular mechanics.

Step 2: Geometry Optimization

-

Protocol: Using a quantum chemistry package (e.g., Gaussian, ORCA), set up a calculation to optimize the geometry of the molecule. The input file should specify the chosen method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Causality: This is the most critical step. The calculation iteratively adjusts the positions of the atoms until it finds the arrangement with the lowest possible electronic energy, representing the molecule's most stable conformation.

-

Validation: The calculation is considered successful when the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

Step 3: Vibrational Frequency Analysis

-

Protocol: Perform a frequency calculation on the optimized geometry from Step 2, using the same level of theory.

-

Causality: This calculation serves two essential purposes. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface. A true minimum will have all positive (real) vibrational frequencies. The presence of any negative (imaginary) frequencies indicates a transition state, not a stable structure. Second, it provides thermodynamic data, such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

Validation: The output must be checked for the absence of imaginary frequencies.

Step 4: Electronic Structure Analysis

-

Protocol: Using the validated geometry, perform a single-point energy calculation that also generates output for Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

-

Causality: This step does not change the geometry but computes the key electronic properties that govern the molecule's reactivity and interaction patterns.

Part 4: Analysis and Interpretation of Results

This section describes the expected outcomes of the calculations and their practical implications.

Optimized Molecular Geometry The calculations will yield precise bond lengths and angles. These parameters provide the fundamental description of the molecule's shape.

| Parameter | Expected Value (Å or °) | Significance |

| C-B Bond Length | ~1.56 Å | Key structural parameter of the boronic acid group. |

| B-O Bond Length | ~1.37 Å | Indicates partial double bond character. |

| C-N Bond Length | ~1.40 Å | Typical for an amine attached to an aromatic ring. |

| O-B-O Bond Angle | ~118° | Reflects the sp² hybridization of the boron atom. |

Frontier Molecular Orbitals (HOMO-LUMO) The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to chemical reactivity.[11][12] The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).[13]

-

HOMO: For 3,5-DAPBA, the HOMO is expected to be localized primarily over the electron-rich phenyl ring and the nitrogen atoms of the amino groups. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is anticipated to be distributed over the electron-deficient boronic acid group, particularly the empty p-orbital on the boron atom. This is the most likely site for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.[14]

| Orbital | Expected Energy (eV) | Implication |

| HOMO | ~ -6.0 eV | Electron-donating capability. |

| LUMO | ~ -1.2 eV | Electron-accepting capability. |

| ΔE (Gap) | ~ 4.8 eV | High kinetic stability. |

Molecular Electrostatic Potential (MEP) Map The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a visual guide to its charge distribution and is invaluable for understanding non-covalent interactions in drug design.[15][16][17]

-

Negative Regions (Red/Yellow): These areas of high electron density are prone to electrophilic attack and are favorable sites for hydrogen bond acceptance. For 3,5-DAPBA, these regions are expected around the electronegative oxygen atoms of the boronic acid group and the lone pairs of the nitrogen atoms.

-

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack and act as hydrogen bond donors. These are expected around the hydrogen atoms of the hydroxyl and amino groups.

Caption: Relationship between calculated properties and drug design applications.

Part 5: Conclusion and Future Directions

This guide has detailed a robust and validated computational protocol for the quantum chemical analysis of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable insights into the molecule's geometric, electronic, and reactive properties. The analysis of FMOs and MEP maps provides a clear, predictive framework for understanding how 3,5-DAPBA will interact with other molecules, which is a cornerstone of modern drug and materials design.

Future computational studies could expand upon this foundation by:

-

Simulating Solvent Effects: Re-running calculations within a polarizable continuum model (PCM) to simulate an aqueous environment, providing more biologically relevant results.

-

Molecular Docking: Using the optimized structure and charge distribution to dock 3,5-DAPBA derivatives into the active site of a target protein to predict binding affinity and orientation.

-

Reaction Mechanism Studies: Modeling the transition states of reactions involving 3,5-DAPBA to understand its synthetic pathways and metabolic fate.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. A computational characterization of boron-oxygen multiple bonding in HN=CH-CH=CH-NH-BO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 10. This compound | C6H9BN2O2 | CID 55275467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

A Technical Guide to the Biotechnological Applications of 3,5-Diaminophenylboronic Acid (DAPBA)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Duality of 3,5-Diaminophenylboronic Acid

In the landscape of chemical biology and biotechnology, molecules that offer multiple, distinct functionalities are invaluable tools. This compound (DAPBA) emerges as a significant building block, distinguished by its unique molecular architecture. It possesses a phenyl ring functionalized with both a boronic acid group and two amine groups[1][2]. This duality is the cornerstone of its versatility. The boronic acid moiety provides a powerful tool for reversible covalent interactions with cis-diol-containing molecules, such as carbohydrates and glycoproteins, a feature that has been extensively explored for phenylboronic acid (PBA) derivatives in general[3][4][5]. The two amino groups, in turn, serve as highly reactive handles for stable, covalent modifications, allowing DAPBA to be integrated into larger constructs like polymers, surfaces, or other biomolecules[1]. This guide provides an in-depth exploration of DAPBA's core chemistry and its proven and potential applications in biosensing, bioconjugation, and targeted drug delivery, offering both mechanistic insights and practical methodologies.

Section 1: Core Chemistry: The Foundation of DAPBA's Utility

The primary driver for the use of phenylboronic acids in biotechnology is their ability to form reversible, covalent bonds with compounds containing 1,2- or 1,3-diols[3][6].

The Boronic Acid-Diol Interaction

In an aqueous environment, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate anion[7]. The tetrahedral form is the active species that reacts with a cis-diol to form a stable five- or six-membered cyclic boronate ester[6][7]. This reaction is highly dependent on pH; the equilibrium shifts towards the reactive boronate form at pH values near or above the pKa of the boronic acid, strengthening the interaction[3][4]. This pH sensitivity is not a limitation but a key feature, enabling the design of stimuli-responsive systems that can bind or release targets based on changes in local acidity[8].

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H9BN2O2 | CID 55275467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]